molecular formula C22H25N3O5S B2430230 Methyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 876866-16-9

Methyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2430230
CAS No.: 876866-16-9
M. Wt: 443.52
InChI Key: NGFBZUXUIIMCHC-UHFFFAOYSA-N
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Description

Methyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

  • A study explored various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, like the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines by condensation, and a Dimroth-like rearrangement to yield 6H-1,3-thiazines (Kappe & Roschger, 1989).

Structural Analysis

  • The molecule's structure was analyzed, showing a V-shaped structure with the phenyl and pyrimidine rings at a dihedral angle, and demonstrating a conformation suitable for the formation of intramolecular hydrogen bonds (Shang, Tao, Ha & Yu, 2012).

Antimicrobial Activity

  • A series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid compounds were synthesized and demonstrated significant to moderate antibacterial and antifungal activity (Shastri & Post, 2019).

Antifungal Properties

  • Certain pyrido[2,3-d]pyrimidine derivatives exhibited significant antifungal activities, highlighting the potential of these compounds in antifungal applications (Hanafy, 2011).

Crystallography and Conformational Studies

Synthesis and Properties of Derivatives

  • Research on the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates led to derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, showing the versatility of this compound in synthesizing various derivatives (Śladowska, Bartoszko-Malik & Zawisza, 1990).

Pharmacological Relevance

  • The synthesis and structure of pharmacologically relevant compounds like 3-[2-(7-chloro-quinolin-4-ylamino)-ethylcarbamoyl]-4-(4-methoxy-phenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester were reported, underscoring the potential medical applications of such compounds (Watermeyer, Chibale & Caira, 2009).

Antitumor Activity

  • New thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity against various human cancer cell lines, suggesting the compound's significance in cancer research (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

methyl 2-butylsulfanyl-5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-5-6-11-31-22-24-18-17(19(26)25-22)16(15(12(2)23-18)21(28)30-4)13-7-9-14(10-8-13)20(27)29-3/h7-10,16H,5-6,11H2,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFBZUXUIIMCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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